methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a carbamoyl group, and a phenylthio-substituted tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent, followed by the addition of the ester and subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and carbamoyl groups can be reduced to alcohols and amines, respectively.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles such as alcohols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in binding to these targets, while the carbamoyl and benzoate ester groups can influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: A simpler compound with a similar tetrahydro-2H-pyran ring structure but lacking the phenylthio and carbamoyl groups.
Tetrahydro-2H-pyran-4-carboxylic chloride: Another related compound used in similar synthetic applications.
Uniqueness
Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the phenylthio group, in particular, distinguishes it from simpler analogs and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(4-phenylsulfanyloxan-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-25-20(24)17-9-7-16(8-10-17)19(23)22-15-21(11-13-26-14-12-21)27-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTASRZCESZZNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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